4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O and a molecular weight of 346.83 g/mol . It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and piperazinomethyl groups attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromobenzyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Reactions: Products include substituted benzophenone derivatives with various functional groups replacing the chloro or fluoro groups.
Oxidation and Reduction: Products include ketones or alcohols depending on the reaction conditions.
Scientific Research Applications
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDPYLRDREJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643444 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-18-9 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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